molecular formula C6H5NO4 B014978 N-Methoxycarbonylmaleimide CAS No. 55750-48-6

N-Methoxycarbonylmaleimide

Cat. No. B014978
CAS RN: 55750-48-6
M. Wt: 155.11 g/mol
InChI Key: LLAZQXZGAVBLRX-UHFFFAOYSA-N
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Patent
US09383353B2

Procedure details

Maleimide (2.00 g, 20.6 mmol) and N-methyl morpholine (2.08 g, 20.6 mmol) in ethyl acetate were cooled to 0° C. Dropwise addition of methylchloroformate (1.4 mL, 20.7 mmol) produced white precipitate. The solution was stirred for 1 hour at 0° C., after which the solids were removed by filtration. Concentration of the filtrate yielded a pink oil, which was purified by column chromatography (eluant 3:1 hexanes:ethyl acetate) to yield pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.CN1CCOCC1.[CH3:15][O:16][C:17](Cl)=[O:18]>C(OCC)(=O)C>[CH3:15][O:16][C:17]([N:5]1[C:4](=[O:6])[CH:3]=[CH:2][C:1]1=[O:7])=[O:18]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
2.08 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
COC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced white precipitate
CUSTOM
Type
CUSTOM
Details
after which the solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate yielded a pink oil, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (eluant 3:1 hexanes:ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to yield pale yellow crystals

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(=O)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.